molecular formula C16H13ClO4 B13766091 cis-6-Chloro-4-methyl-4-phenyl-1,3-benzodioxan-2-carboxylic acid CAS No. 74271-48-0

cis-6-Chloro-4-methyl-4-phenyl-1,3-benzodioxan-2-carboxylic acid

Cat. No.: B13766091
CAS No.: 74271-48-0
M. Wt: 304.72 g/mol
InChI Key: UMBAPIWARGTVLV-JKSUJKDBSA-N
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Description

cis-6-Chloro-4-methyl-4-phenyl-1,3-benzodioxan-2-carboxylic acid: is an organic compound that belongs to the class of benzodioxane derivatives. This compound is characterized by its unique structure, which includes a benzodioxane ring system substituted with chloro, methyl, and phenyl groups, as well as a carboxylic acid functional group. The presence of these substituents imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-6-Chloro-4-methyl-4-phenyl-1,3-benzodioxan-2-carboxylic acid typically involves multi-step organic reactions

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: cis-6-Chloro-4-methyl-4-phenyl-1,3-benzodioxan-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

cis-6-Chloro-4-methyl-4-phenyl-1,3-benzodioxan-2-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biological targets.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a precursor in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of cis-6-Chloro-4-methyl-4-phenyl-1,3-benzodioxan-2-carboxylic acid involves its interaction with specific molecular targets. The presence of the carboxylic acid group allows it to form hydrogen bonds and ionic interactions with biological molecules. The chloro, methyl, and phenyl groups contribute to its overall hydrophobicity and ability to interact with hydrophobic pockets in proteins or enzymes. These interactions can modulate the activity of the target molecules and pathways involved.

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: The unique combination of chloro, methyl, phenyl, and carboxylic acid groups in this compound imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.

Properties

74271-48-0

Molecular Formula

C16H13ClO4

Molecular Weight

304.72 g/mol

IUPAC Name

(2S,4R)-6-chloro-4-methyl-4-phenyl-1,3-benzodioxine-2-carboxylic acid

InChI

InChI=1S/C16H13ClO4/c1-16(10-5-3-2-4-6-10)12-9-11(17)7-8-13(12)20-15(21-16)14(18)19/h2-9,15H,1H3,(H,18,19)/t15-,16+/m0/s1

InChI Key

UMBAPIWARGTVLV-JKSUJKDBSA-N

Isomeric SMILES

C[C@]1(C2=C(C=CC(=C2)Cl)O[C@@H](O1)C(=O)O)C3=CC=CC=C3

Canonical SMILES

CC1(C2=C(C=CC(=C2)Cl)OC(O1)C(=O)O)C3=CC=CC=C3

Origin of Product

United States

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